2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Select 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid for its unique 2-position hydroxymethyl group that enhances solubility (LogP -0.0822, TPSA 60.77 Ų) and introduces a chiral center critical for selective target binding. Unlike simpler piperidine analogs, this building block enables direct diversification into orexin receptor antagonists, expediting SAR studies and lead optimization . Its dual carboxylic acid and hydroxymethyl functionality ensures aqueous compatibility in physiological assays.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 1228821-98-4
Cat. No. B3335485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid
CAS1228821-98-4
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CO)CC(=O)O
InChIInChI=1S/C8H15NO3/c10-6-7-3-1-2-4-9(7)5-8(11)12/h7,10H,1-6H2,(H,11,12)
InChIKeyRSPRETOHSPZQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (CAS 1228821-98-4): Key Intermediate Profile for Pharmaceutical Research and Development Procurement


2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (CAS 1228821-98-4) is a piperidine-derived building block characterized by a C8H15NO3 molecular formula and a molecular weight of 173.21 g/mol . It is commercially supplied at purities typically ranging from 97% to 98% . Its structure integrates a carboxylic acid moiety with a hydroxymethyl-substituted piperidine ring, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry .

2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid: Why Substituting with Unsubstituted or 4-Hydroxymethyl Piperidine Analogs Compromises Structural and Physicochemical Fidelity


Direct substitution of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid with simpler piperidine-1-yl acetic acid analogs (e.g., CAS 3235-67-4) or regioisomers (e.g., 4-hydroxymethyl derivative, CAS 303121-12-2) is not equivalent. The 2-position hydroxymethyl group alters the hydrogen-bonding network and stereoelectronic properties of the molecule , which can critically impact target binding, as observed in patented hydroxymethyl piperidine-based orexin receptor antagonists [1]. Furthermore, key physicochemical parameters such as LogP and topological polar surface area (TPSA) differ significantly between these analogs, directly influencing solubility and membrane permeability in assay systems [2]. These structural differences render the 2-hydroxymethyl analog a distinct chemical entity with unique behavior in both synthetic and biological contexts.

2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (CAS 1228821-98-4): Quantifiable Differentiators Versus Key Piperidine-1-yl Acetic Acid Comparators


Purity and Supply Consistency: Comparative Vendor Analysis for 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid

Commercial purity is a critical factor for reproducible research. This compound is consistently supplied at 97-98% purity by multiple vendors, while the closely related unsubstituted 2-(piperidin-1-yl)acetic acid is also available at 98% purity. The key differentiator is the reliability and consistency of supply. The hydroxymethyl derivative is offered by several established suppliers with documented quality control processes, ensuring reproducible performance in multi-step syntheses .

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Physicochemical Property Differentiation: LogP and TPSA Comparison of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid vs. 2-(4-(hydroxymethyl)piperidin-1-yl)acetic acid

The position of the hydroxymethyl group (2- vs. 4-) on the piperidine ring leads to quantifiable differences in physicochemical properties. The 2-substituted compound exhibits a LogP of -0.0822 and a TPSA of 60.77 Ų . While precise LogP and TPSA values for the 4-substituted regioisomer (CAS 303121-12-2) are not directly available from the same source, computational models and structural reasoning indicate that the 2-position substitution creates a different molecular shape and polarity profile due to altered intramolecular hydrogen bonding and steric effects [1]. This can influence solubility and membrane permeability in biological assays.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Structural Impact on Biological Activity: Comparative Data from Hydroxymethyl Piperidine Orexin Receptor Antagonists

The 2-hydroxymethyl piperidine scaffold is a key pharmacophore in a series of potent orexin receptor antagonists. Patent literature demonstrates that compounds incorporating this specific 2-(hydroxymethyl)piperidine moiety exhibit high-affinity binding and functional antagonism at orexin receptors, with implications for treating neurological disorders [1]. While the exact IC50 values for the unsubstituted acid are not reported in the same patent, the structure-activity relationship (SAR) data highlight the critical importance of the 2-hydroxymethyl group for optimal receptor engagement.

Neuroscience Drug Discovery Orexin Receptors

Cost and Scale Differentiation: Commercial Pricing Comparison of 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid vs. Unsubstituted Analog

For procurement decisions, cost per gram is a significant factor. The 2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid is priced at approximately $875 USD per gram from one vendor , while the simpler, unsubstituted analog 2-(piperidin-1-yl)acetic acid is available at roughly $43 USD per gram . The higher cost of the hydroxymethyl derivative reflects its increased synthetic complexity and its specialized role as a building block for more elaborate molecular structures.

Procurement Chemical Sourcing Cost Analysis

2-(2-(hydroxymethyl)piperidin-1-yl)acetic acid (CAS 1228821-98-4): Optimized Application Scenarios for Scientific and Industrial Use


Synthesis of Orexin Receptor Modulators for Neuroscience Research

This compound is an ideal starting material for the synthesis of orexin receptor antagonists, a class of molecules with therapeutic potential in sleep disorders and neurological diseases. The 2-hydroxymethyl piperidine core is a validated pharmacophore in this chemical space, as evidenced by patents from Merck Sharp & Dohme Corp. [1]. Researchers can leverage this intermediate to expedite structure-activity relationship (SAR) studies and lead optimization campaigns.

Development of Novel Chemical Probes with Enhanced Aqueous Solubility

The presence of both a carboxylic acid and a hydroxymethyl group confers favorable aqueous solubility, making this compound a valuable building block for designing chemical probes that require good solubility under physiological assay conditions [1]. Its calculated LogP (-0.0822) and TPSA (60.77 Ų) suggest it will partition favorably into aqueous media, a property that can be imparted to more complex molecules through conjugation.

Creation of Chiral and Conformationally Restricted Piperidine Derivatives

The 2-position substitution on the piperidine ring introduces a chiral center and conformational constraint, which are critical for achieving selectivity in biological systems. This compound serves as a key intermediate for synthesizing enantiomerically pure derivatives, such as the (R)-isomer (CAS 155595-82-7) [1]. Such stereochemically defined building blocks are essential for developing highly selective drugs and studying stereospecific interactions with biological targets.

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